molecular formula C10H12BrNO5S B2934301 2-Bromo-5-[(2-methoxyethyl)sulfamoyl]benzoic acid CAS No. 784171-99-9

2-Bromo-5-[(2-methoxyethyl)sulfamoyl]benzoic acid

Cat. No.: B2934301
CAS No.: 784171-99-9
M. Wt: 338.17
InChI Key: MOXVVNKUFZYOEQ-UHFFFAOYSA-N
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Description

2-Bromo-5-[(2-methoxyethyl)sulfamoyl]benzoic acid is a halogenated benzoic acid derivative with a bromine atom at position 2 of the benzene ring and a sulfamoyl group substituted with a 2-methoxyethyl moiety at position 5. The sulfamoyl group (-SO₂-NH-) is further functionalized with a 2-methoxyethyl chain (-CH₂CH₂OCH₃), introducing both hydrophilic (sulfonamide) and hydrophobic (methoxy) properties.

Properties

IUPAC Name

2-bromo-5-(2-methoxyethylsulfamoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO5S/c1-17-5-4-12-18(15,16)7-2-3-9(11)8(6-7)10(13)14/h2-3,6,12H,4-5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOXVVNKUFZYOEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNS(=O)(=O)C1=CC(=C(C=C1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-[(2-methoxyethyl)sulfamoyl]benzoic acid typically involves the bromination of 5-[(2-methoxyethyl)sulfamoyl]benzoic acid. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The reaction is usually performed in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentration. The final product is purified through recrystallization or chromatography techniques to ensure its suitability for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-[(2-methoxyethyl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while coupling reactions can produce various aryl or alkyl-substituted benzoic acids .

Scientific Research Applications

2-Bromo-5-[(2-methoxyethyl)sulfamoyl]benzoic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Bromo-5-[(2-methoxyethyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets. The bromine atom and sulfamoyl group play crucial roles in its reactivity and binding affinity. The compound can inhibit or activate certain enzymes, leading to changes in biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LogP (Predicted) Water Solubility
2-Bromo-5-[(2-methoxyethyl)sulfamoyl]benzoic acid C₁₀H₁₃BrNO₅S 354.24 -SO₂-NH-CH₂CH₂OCH₃, -Br 1.8 Moderate
2-Bromo-5-(pyrrolidin-1-ylsulfonyl)benzoic acid C₁₁H₁₂BrNO₄S 334.19 -SO₂-pyrrolidine, -Br 2.3 Low
2-Bromo-5-methoxybenzoic acid C₈H₇BrO₃ 231.05 -OCH₃, -Br 2.1 Low
5-Bromo-2-Chlorobenzoic Acid C₇H₄BrClO₂ 249.47 -Br, -Cl 2.5 Very Low

Biological Activity

2-Bromo-5-[(2-methoxyethyl)sulfamoyl]benzoic acid is an organic compound with the chemical formula C12H14BrN1O4S. It features a bromine atom and a sulfamoyl group attached to a benzoic acid framework, which contributes to its unique biological activity. This article explores its biological properties, potential therapeutic applications, and relevant research findings.

The compound's structure includes:

  • Bromine atom at the 2-position
  • Sulfamoyl group at the 5-position
  • Methoxyethyl group , enhancing its solubility and reactivity

The molecular weight is approximately 338.18 g/mol, and its unique functional groups allow for various chemical reactions, including nucleophilic substitutions and enzyme inhibition.

Anti-inflammatory Properties

Research indicates that compounds with sulfamoyl groups often exhibit anti-inflammatory properties. Preliminary studies suggest that this compound may inhibit enzymes involved in inflammatory pathways, although comprehensive biological testing is required to confirm these findings. A study on benzoic acid derivatives showed that certain structural variations could enhance proteasomal activity, potentially linking to inflammation modulation .

Antimicrobial Effects

The potential antimicrobial activity of this compound is also noteworthy. Compounds structurally similar to it have demonstrated effectiveness against various bacterial strains. The presence of the sulfamoyl group may contribute to this activity by interfering with bacterial enzyme functions .

Case Studies and Experimental Data

  • Enzyme Inhibition Studies
    • A study investigated the effects of different benzoic acid derivatives on proteasome activity. The findings indicated that compounds similar to this compound could enhance the activity of cathepsins B and L, which are crucial for protein degradation pathways in cells .
    • The activation of these enzymes suggests potential applications in treating conditions related to protein aggregation, such as neurodegenerative diseases.
  • Cytotoxicity Assessments
    • In vitro studies evaluated cytotoxicity across various cell lines (e.g., Hep-G2 and A2058). Results showed low cytotoxicity at concentrations up to 10 μg/mL, indicating a favorable safety profile for further development .
  • Comparative Analysis with Similar Compounds
    • A comparative study highlighted differences between this compound and other benzoic acid derivatives, emphasizing its unique reactivity due to both bromine and sulfamoyl groups.
Compound NameStructure FeaturesUnique Aspects
2-Bromo-5-methoxybenzoic acidContains methoxy but lacks sulfamoyl groupMore hydrophobic; limited biological activity
5-Sulfamoylbenzoic acidSulfamoyl group present but no bromo substituentHigher solubility; different reactivity profile
4-Amino-5-bromobenzoic acidAmino group instead of sulfamoylDifferent biological activity; potential anti-cancer properties

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Bromo-5-[(2-methoxyethyl)sulfamoyl]benzoic acid, and how can reaction progress be monitored?

  • Methodology : Multi-step synthesis involving bromination, sulfamoylation, and carboxylation. Key steps include:

  • Bromination of the benzoic acid precursor under controlled conditions (e.g., using NBS or Br₂ in DCM).
  • Sulfamoylation with 2-methoxyethylamine and sulfonyl chloride derivatives.
  • Purification via column chromatography or preparative HPLC to isolate intermediates.
  • Monitor reaction progress using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to ensure intermediate purity (>95%) .

Q. How can researchers optimize the purification of this compound to achieve high yields and purity?

  • Methodology :

  • Use solid-phase extraction (SPE) with C18 cartridges for preliminary purification.
  • Recrystallize from ethanol/water mixtures to remove hydrophobic impurities.
  • Validate purity via 1H/13C NMR and mass spectrometry (MS) . For polar byproducts, employ ion-exchange chromatography .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Confirm substitution patterns (e.g., bromine at position 2, sulfamoyl group at position 5).
  • Fourier-transform infrared spectroscopy (FTIR) : Identify functional groups (e.g., S=O stretching at ~1350 cm⁻¹, carboxylic acid C=O at ~1700 cm⁻¹).
  • High-resolution mass spectrometry (HRMS) : Verify molecular weight (expected: ~348.18 g/mol) .

Advanced Research Questions

Q. How can computational tools like AutoDock Vina predict the binding affinity of this compound to biological targets?

  • Methodology :

  • Prepare the compound’s 3D structure using Open Babel or Avogadro , optimizing geometry with DFT calculations .
  • Generate grid maps around the target protein’s active site (e.g., enzymes like α-glucosidase).
  • Run molecular docking with AutoDock Vina, adjusting parameters (exhaustiveness = 32, num_modes = 20) to account for ligand flexibility. Validate results with MM-GBSA free-energy calculations .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., enzyme inhibition vs. cytotoxicity)?

  • Methodology :

  • Perform dose-response assays (IC₅₀/EC₅₀) under standardized conditions (pH, temperature) to minimize variability.
  • Use isothermal titration calorimetry (ITC) to measure binding thermodynamics directly.
  • Cross-validate with knockout cell lines to isolate off-target effects. For cytotoxicity, assess mitochondrial membrane potential via JC-1 staining .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

  • Methodology :

  • Synthesize analogs with modifications to the 2-methoxyethylsulfamoyl group (e.g., replace methoxy with ethoxy or cyclopropyl).
  • Test analogs against target enzymes (e.g., α-amylase) and compare inhibitory constants (Ki).
  • Use QSAR models (e.g., CoMFA, CoMSIA) to correlate substituent properties (logP, polar surface area) with activity. Prioritize derivatives showing >50% inhibition at 10 µM .

Q. What experimental protocols mitigate challenges in scaling up synthesis without compromising purity?

  • Methodology :

  • Optimize solvent systems for flow chemistry (e.g., switch from THF to 2-MeTHF for greener processing).
  • Implement in-line PAT (Process Analytical Technology) tools (e.g., ReactIR) to monitor reaction kinetics in real time.
  • Use continuous crystallization to control particle size distribution and reduce batch-to-batch variability .

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